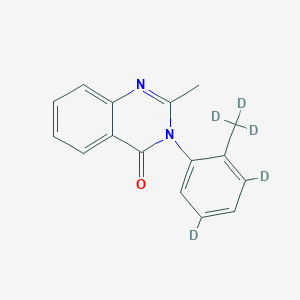
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride is an organic compound with the molecular formula C9H21NOCl. It is a derivative of tert-butylamine and is often used in organic synthesis due to its unique structural properties. The compound is characterized by the presence of a tert-butoxy group, which imparts steric hindrance and influences its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride typically involves the reaction of tert-butylamine with appropriate alkylating agents. One common method is the alkylation of tert-butylamine with 2,2-dimethylpropan-1-ol in the presence of a strong acid like hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The tert-butoxy group can be substituted under specific conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium tert-butoxide can be used for nucleophilic substitution reactions.
Elimination: Strong bases such as potassium tert-butoxide are used to favor the formation of less substituted alkenes.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, elimination reactions typically yield alkenes, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active molecules and peptides.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride involves its ability to act as a nucleophile or base in various chemical reactions. The tert-butoxy group provides steric hindrance, which influences the compound’s reactivity and selectivity in reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylamine: A simpler amine with similar reactivity but without the steric hindrance provided by the tert-butoxy group.
tert-Butyl alcohol: An alcohol with a tert-butyl group, used in similar synthetic applications.
tert-Butyl esters: Compounds with a tert-butyl group attached to an ester, used as protecting groups in organic synthesis.
Uniqueness
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride is unique due to the presence of both a tert-butoxy group and a dimethylpropan-1-amine moiety. This combination imparts specific steric and electronic properties that influence its reactivity and make it valuable in various synthetic applications .
Propriétés
Numéro CAS |
2913279-48-6 |
|---|---|
Formule moléculaire |
C9H22ClNO |
Poids moléculaire |
195.73 g/mol |
Nom IUPAC |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21NO.ClH/c1-8(2,3)11-7-9(4,5)6-10;/h6-7,10H2,1-5H3;1H |
Clé InChI |
LDCLFLUGHRAKTM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(C)(C)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate](/img/structure/B13446622.png)
![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)


![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)







